5-Bromo-1,3-benzenedithiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

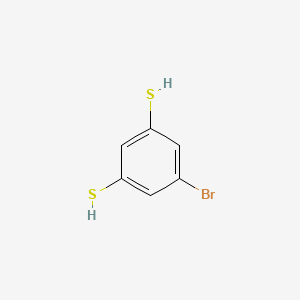

Structure

3D Structure

Properties

IUPAC Name |

5-bromobenzene-1,3-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrS2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHCKAJHIBGSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S)Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659956 | |

| Record name | 5-Bromobenzene-1,3-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219501-75-3 | |

| Record name | 5-Bromobenzene-1,3-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,3-benzenedithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identification and Properties

An In-Depth Technical Guide to 5-Bromo-1,3-benzenedithiol

This compound, also known by its synonym 1-Bromo-3,5-dimercaptobenzene, is a specialized organosulfur compound. Its strategic placement of a bromine atom and two thiol groups on a benzene ring makes it a highly valuable intermediate for introducing sulfur-containing moieties into more complex molecular architectures.

CAS Number: 1219501-75-3[1]

Chemical and Physical Data

The fundamental properties of this compound are summarized below. This data is critical for its use in experimental design, ensuring appropriate solvent selection, reaction temperature, and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrS₂ | [1][2][3] |

| Molecular Weight | 221.13 g/mol | [1][2] |

| Appearance | White to almost white powder or crystal | [1][2] |

| Melting Point | 76.0 - 80.0 °C | [1][2] |

| Purity | >98.0% (by GC) | [1] |

| Solubility | Soluble in Methanol | [1] |

Molecular Structure

The structure of this compound is foundational to its reactivity. The two thiol (-SH) groups are positioned meta to each other, with the bromine atom at the 5-position. This arrangement influences the compound's electronic properties and steric accessibility, which are key considerations in reaction planning.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively published in open literature, its synthesis can be inferred from established methods for analogous aromatic thiols. A common and effective approach involves the reduction of the corresponding sulfonyl chloride.

Conceptual Synthetic Workflow

The synthesis of aromatic dithiols often begins with the corresponding disulfonyl chloride. This precursor is then reduced to form the dithiol. This multi-step process requires careful control of reaction conditions to prevent the oxidation of the thiol groups.

Caption: Conceptual workflow for the synthesis of this compound.

General Laboratory Synthesis Protocol

This protocol describes a representative method for the reduction of a disulfonyl chloride to a dithiol, a key step in producing compounds like this compound.

Objective: To synthesize this compound from 5-bromo-benzene-1,3-disulfonyl chloride.

Materials:

-

5-bromo-benzene-1,3-disulfonyl chloride

-

Anhydrous Toluene

-

Triphenylphosphine

-

Concentrated Hydrochloric Acid

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Nitrogen gas supply

-

Standard reflux apparatus and magnetic stirrer

Procedure:

-

Under a nitrogen atmosphere, dissolve 5-bromo-benzene-1,3-disulfonyl chloride (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Carefully add triphenylphosphine (2.2 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask to room temperature.

-

Add concentrated hydrochloric acid and stir the mixture vigorously for 30 minutes to hydrolyze the intermediate species.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Applications in Research and Development

This compound's utility stems from its dual functionality. The thiol groups are excellent nucleophiles and can form stable bonds with metals, making them ideal for coordination chemistry and the synthesis of Metal-Organic Frameworks (MOFs). The bromine atom provides a reactive site for cross-coupling reactions, allowing for further molecular elaboration.

This compound serves as a key intermediate in the synthesis of:

-

Pharmaceuticals and Agrochemicals: It is a building block for creating complex, sulfur-containing molecules that are often the active ingredients in drugs and pesticides.[2]

-

Conductive Polymers and Organic Semiconductors: Its structure is valuable in materials science for synthesizing materials used in advanced electronic devices.[2]

-

Metal-Organic Frameworks (MOFs): The thiol groups can coordinate with metal ions, leading to the formation of MOFs with potential applications in catalysis and gas storage.[2]

Experimental Protocol: Synthesis of a 1,5-Benzodithiepine Derivative

This protocol illustrates the use of a 1,3-benzenedithiol as a precursor in the synthesis of seven-membered heterocyclic compounds, which are of interest in medicinal chemistry.[4]

Objective: To synthesize a 2,4-disubstituted-2,3-dihydro-1H-1,5-benzodithiepine derivative via condensation with a chalcone.

Materials:

-

This compound

-

A suitable chalcone (α,β-unsaturated ketone)

-

Ethanol

-

Piperidine (catalyst)

-

Standard reflux apparatus

Procedure:

-

Dissolve this compound (1.0 eq) and the selected chalcone (1.0 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified benzodithiepine derivative.

-

Characterize the final product using NMR, IR, and mass spectrometry.

Safety, Handling, and Storage

Due to its reactivity and potential hazards, this compound must be handled with appropriate safety precautions.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Mandatory PPE:

-

Nitrile gloves (inspect before use).

-

Safety glasses or goggles.

-

Laboratory coat.

-

Work in a well-ventilated fume hood.

Storage and Stability

Proper storage is crucial to maintain the compound's purity and integrity.

-

Storage Temperature: Refrigerate between 0-10°C (or 2-8°C as specified by the supplier).[1][2]

-

Atmosphere: Store under an inert gas (e.g., nitrogen or argon).[1]

-

Conditions to Avoid: The compound is air and heat sensitive.[1] Avoid exposure to oxidizing agents and strong bases.[5][6]

Concluding Remarks

This compound is a versatile and powerful building block for advanced chemical synthesis. Its unique trifunctional nature enables the construction of complex molecular frameworks relevant to pharmaceuticals, materials science, and beyond. Understanding its properties, reactivity, and handling requirements is paramount for its effective and safe utilization in the laboratory. The protocols and data presented in this guide offer a comprehensive foundation for researchers to leverage the full potential of this important chemical intermediate.

References

- Sigma-Aldrich. 5-Bromobenzene-1,3-diol | 106120-04-1.

- Tokyo Chemical Industry Co., Ltd. This compound 1219501-75-3.

- MySkinRecipes. This compound.

- Sigma-Aldrich.

- ChemScene. 2635-13-4 | 5-Bromo-1,3-benzodioxole.

- Fisher Scientific.

- TCI EUROPE N.V. This compound 1219501-75-3.

- Fisher Scientific.

- The Royal Society of Chemistry.

- Santa Cruz Biotechnology. This compound.

- BenchChem. 1,3-Benzenedithiol: A Versatile Precursor for the Synthesis of Bioactive Sulfur-Containing Heterocycles.

- BenchChem. Technical Support Center: Synthesis of 1,3-Benzenedithiol.

Sources

A Technical Guide to the Physicochemical Properties and Applications of 5-Bromo-1,3-benzenedithiol

Introduction: A Versatile Bifunctional Building Block

5-Bromo-1,3-benzenedithiol is an aromatic organosulfur compound distinguished by its trifunctional nature. The molecule features a benzene ring substituted with a bromine atom and two thiol (-SH) groups positioned meta to each other. This unique arrangement makes it a highly valuable and versatile building block in several advanced scientific fields. For researchers, scientists, and drug development professionals, this compound serves as a critical intermediate for synthesizing complex sulfur-containing molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its utility extends into materials science for the creation of conductive polymers and organic semiconductors, and into coordination chemistry for the assembly of novel metal-organic frameworks (MOFs).[1] This guide provides an in-depth exploration of its core physical properties, reactivity, synthetic applications, and essential handling protocols.

Core Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in reactions and its proper handling and storage. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1219501-75-3 | [1][2] |

| Molecular Formula | C₆H₅BrS₂ | [1][3] |

| Molecular Weight | 221.13 g/mol | [1] |

| Appearance | White to off-white powder or crystalline solid | [1][2] |

| Melting Point | 76.0 - 80.0 °C | [1][2] |

| Boiling Point | Data not readily available. Expected to be high and likely to decompose under atmospheric pressure. | |

| Purity | Typically >98.0% (as determined by GC) | [2] |

| Solubility | Insoluble in water. Soluble in many organic solvents (e.g., DCM, THF, DMSO) and basic aqueous solutions upon deprotonation of the thiol groups. | |

| Storage | 2-8°C, preferably under an inert atmosphere (e.g., Argon, Nitrogen) | [1] |

Discussion of Properties: The solid, crystalline nature of this compound at room temperature is consistent with its moderate molecular weight and the potential for intermolecular hydrogen bonding between thiol groups. The specified melting point range of 76.0-80.0 °C is a key identifier for purity assessment.[1][2] While an experimental boiling point is not published, aromatic thiols of this size typically require vacuum distillation to prevent thermal decomposition. Its solubility profile is characteristic of an aromatic compound with polar functional groups; the thiol protons are weakly acidic and will be abstracted by base, forming a water-soluble thiolate salt. The recommended storage at 2-8°C under an inert atmosphere is crucial to prevent the oxidative dimerization of the thiol groups into disulfides, which would compromise the material's reactivity and purity.[1]

Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two distinct reactive sites: the nucleophilic thiol groups and the aryl bromide. This dual reactivity allows for orthogonal chemical modifications, making it an ideal scaffold or linker in complex molecular design.

Reactivity of the Thiol Groups

The two thiol groups are the primary centers of reactivity, behaving as potent nucleophiles, especially after deprotonation to the corresponding dithiolate.[4] Key reactions include:

-

Alkylation: Reaction with alkyl halides or other electrophiles to form stable thioether bonds. This is fundamental for constructing linkers in drug-conjugate chemistry.

-

Condensation: Reaction with aldehydes or ketones, typically under acidic catalysis, to form 1,3-dithiane heterocycles.[4]

-

Oxidation: Controlled oxidation leads to the formation of disulfide bonds. This can be either intramolecular, forming a cyclic disulfide, or intermolecular, leading to polymeric materials.[4] This redox-responsive linkage is of particular interest in drug delivery systems designed to release a payload in the reducing environment of a cell.[5]

-

Coordination to Metals: The soft sulfur atoms act as excellent ligands for soft metal ions, enabling the formation of stable metal-dithiolene complexes for applications in catalysis or materials science.[1][4]

Reactivity of the Aryl Bromide

The carbon-bromine bond provides a handle for carbon-carbon and carbon-heteroatom bond formation through a variety of well-established cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

This functionality is critical for integrating the dithiol core into larger, more complex molecular architectures, which is a common strategy in the development of novel therapeutics.

Diagram of Synthetic Pathways

The following diagram illustrates the orthogonal reactivity of this compound, showcasing its potential as a versatile synthetic hub.

Caption: Dual reactivity of this compound.

Applications in Drug Development and Materials Science

The unique structure of this compound underpins its use in several high-value applications.

-

Redox-Responsive Drug Delivery: The parent compound, 1,3-benzenedithiol, is a precursor for poly(disulfide) polymers.[5] These polymers can be formulated into nanoparticles to encapsulate drugs. The disulfide bonds in the polymer backbone are stable in the bloodstream but are cleaved by the high concentration of glutathione inside cancer cells, triggering the targeted release of the therapeutic payload.[5] this compound is an ideal candidate for creating functionalized versions of these polymers.

-

Scaffolds for Bioactive Molecules: Sulfur-containing heterocycles often exhibit potent biological activity. 1,3-Benzenedithiol is used to synthesize 1,5-benzodithiepines and related compounds that have shown antimicrobial and anticancer properties.[6] The bromo-substituent on this compound provides a convenient point for further modification to optimize potency and pharmacokinetic properties during lead optimization in a drug discovery workflow.

-

Conductive Polymers and MOFs: In materials science, the dithiol functionality is used to synthesize conjugated polymers where the sulfur atoms participate in the delocalized electronic system.[1] These materials are investigated for use in electronic devices. Furthermore, its ability to act as a bidentate ligand allows for the construction of porous metal-organic frameworks with potential applications in gas storage and catalysis.[1]

Representative Experimental Protocol: Synthesis of a Bis-Thioether

This protocol details a standard procedure for the S-alkylation of this compound, a foundational reaction for its use as a linker.

Principle: The weakly acidic thiol protons are removed by a suitable base (e.g., potassium carbonate) to generate the highly nucleophilic dithiolate in situ. The dithiolate then undergoes a Williamson ether-like synthesis via an SN2 reaction with an alkyl halide electrophile. The choice of a mild base like K₂CO₃ is strategic to avoid side reactions involving the aryl bromide.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (2.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add this compound and anhydrous potassium carbonate.

-

Add anhydrous DMF via syringe to dissolve the starting material and create a suspension of the base.

-

Stir the mixture at room temperature for 15 minutes to facilitate initial deprotonation.

-

Slowly add benzyl bromide dropwise to the stirring suspension. An exotherm may be observed.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure bis(benzyl thioether) product.

Workflow Diagram: S-Alkylation Protocol

Caption: Experimental workflow for thioether synthesis.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to the following guidelines is essential when working with this compound.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood. Thiols are notorious for their powerful and unpleasant odors, and this compound is expected to be malodorous.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.

-

Storage: Keep the container tightly sealed and store in a refrigerator at 2-8°C as recommended.[1] For long-term storage, sealing the container under an inert atmosphere of argon or nitrogen is best practice to prevent oxidation.

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water and consult a physician.

-

Eye Contact: Flush eyes with water as a precaution for several minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.

-

Conclusion

This compound is a potent and versatile chemical tool for advanced research. Its well-defined physical properties, combined with its orthogonal reactivity, make it an invaluable precursor for novel therapeutics, functional polymers, and advanced materials. The thiol groups provide a platform for constructing redox-responsive systems and coordinating to metals, while the aryl bromide enables integration into larger molecular frameworks via robust cross-coupling chemistry. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for its successful and safe application in the laboratory.

References

- MySkinRecipes. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ChemicalBook. (n.d.). 5-Bromo-1,3-benzenediol CAS#: 106120-04-1.

- Sigma-Aldrich. (n.d.). 5-Bromobenzene-1,3-diol | 106120-04-1.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 1219501-75-3.

- ChemicalBook. (2025). 5-Bromo-1,3-benzenediol | 106120-04-1.

- Sigma. (2014). Safety Data Sheet.

- BenchChem. (2025). 1,3-Benzenedithiol: A Versatile Precursor for the Synthesis of Bioactive Sulfur-Containing Heterocycles.

- BenchChem. (2025). Application Notes and Protocols for 1,3-Benzenedithiol in the Synthesis of Conductive Polymers.

- BenchChem. (2025). An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Benzenedithiol.

- Wikipedia. (n.d.). Benzene-1,2-dithiol.

Sources

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-1,3-benzenedithiol

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Bromo-1,3-benzenedithiol is a specialized organosulfur compound with significant potential in organic synthesis and materials science. Its unique molecular architecture, featuring a bromine atom and two thiol groups on a benzene ring, makes it a valuable building block for creating complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity, offering insights for its application in research and development.

Molecular Structure and Properties

This compound, with the chemical formula C₆H₅BrS₂, is a white to off-white crystalline solid.[1] Its structure consists of a benzene ring substituted with a bromine atom at the 5-position and two thiol (-SH) groups at the 1- and 3-positions.

Key Physicochemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrS₂ | [1] |

| Molecular Weight | 221.13 g/mol | [1] |

| Melting Point | 76.0-80.0 °C | [1][2] |

| Appearance | White to almost white powder to crystal | [1][2] |

| CAS Number | 1219501-75-3 | [2] |

The presence of the electron-withdrawing bromine atom and the acidic thiol groups significantly influences the electronic properties and reactivity of the aromatic ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the thiol protons. Due to the substitution pattern, we would anticipate three signals in the aromatic region. The proton at the 2-position, situated between the two thiol groups, would likely appear as a triplet. The protons at the 4- and 6-positions would be equivalent and appear as a doublet. The thiol protons would likely appear as a singlet.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~7.1-7.3 | t |

| H-4, H-6 | ~7.2-7.4 | d |

| SH | ~3.5-4.0 | s |

¹³C NMR: The carbon NMR spectrum would provide information about the carbon framework. We would expect six distinct signals for the aromatic carbons. The carbons bearing the thiol groups (C-1 and C-3) and the bromine atom (C-5) would be significantly influenced by these substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

S-H Stretching: A weak to medium absorption band around 2550-2600 cm⁻¹, characteristic of the thiol group.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-S Stretching: Bands in the 600-800 cm⁻¹ region.

-

C-Br Stretching: A band in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.13 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.

Synthesis of this compound

Proposed Synthetic Workflow:

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1219501-75-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,3-Benzenedithiol | C6H6S2 | CID 522062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-BENZENEDITHIOL(626-04-0) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1,3-benzenedithiol

This guide provides a comprehensive, technically detailed pathway for the synthesis of 5-Bromo-1,3-benzenedithiol, a key intermediate in the development of pharmaceuticals, agrochemicals, and materials science.[1] The synthesis is presented as a robust three-step process, commencing from the readily available 1-bromo-3,5-dinitrobenzene. Each step is elucidated with a focus on the underlying chemical principles, causality behind experimental choices, and detailed protocols to ensure reproducibility and high yield.

Introduction: The Strategic Importance of this compound

This compound is a versatile organosulfur compound. Its structure, featuring two nucleophilic thiol groups and a bromine atom on a benzene ring, allows for a multitude of subsequent chemical transformations. The thiol groups are readily engaged in nucleophilic substitution and addition reactions, while the bromine atom provides a handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This trifunctionality makes it a valuable building block in the synthesis of sulfur-containing heterocycles, polymers, and as a ligand in coordination chemistry.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a three-step sequence:

-

Reduction of 1-bromo-3,5-dinitrobenzene to 5-bromo-1,3-phenylenediamine.

-

Diazotization of 5-bromo-1,3-phenylenediamine followed by sulfonyl chlorination to yield 5-bromo-1,3-benzenedisulfonyl chloride.

-

Reduction of 5-bromo-1,3-benzenedisulfonyl chloride to the final product, this compound.

This pathway was designed for its reliance on well-established and high-yielding reactions, starting from a commercially accessible precursor.

Caption: Overall synthetic workflow for this compound.

PART 1: Synthesis of 5-Bromo-1,3-phenylenediamine

The initial step involves the reduction of the two nitro groups of 1-bromo-3,5-dinitrobenzene to amino groups. A variety of reducing agents can accomplish this transformation; however, the use of iron powder in the presence of an acid or an ammonium salt is a classic, cost-effective, and efficient method for large-scale preparations.

Experimental Protocol

Materials:

-

1-Bromo-3,5-dinitrobenzene

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite or diatomaceous earth

Procedure:

-

To a solution of 1-bromo-3,5-dinitrobenzene (10 g, 40 mmol) in a mixture of methanol (50 mL) and water (50 mL), add ammonium chloride (17.33 g, 323.9 mmol) and iron powder (11.31 g, 202.5 mmol).[2]

-

The reaction mixture is stirred and heated to reflux at 95°C overnight.

-

Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite to remove the iron powder.

-

The filtrate is concentrated under reduced pressure to remove the methanol.

-

The remaining aqueous phase is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.[2]

-

After filtration, the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography to afford 5-bromo-1,3-phenylenediamine as a yellow solid.

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-3,5-dinitrobenzene | [2] |

| Reducing System | Fe / NH₄Cl | [2] |

| Solvent | MeOH / H₂O | [2] |

| Reaction Temperature | 95°C (Reflux) | [2] |

| Typical Yield | 92% | [2] |

PART 2: Synthesis of 5-Bromo-1,3-benzenedisulfonyl chloride

This step involves a Sandmeyer-type reaction. The two amino groups of 5-bromo-1,3-phenylenediamine are converted to diazonium salts, which are then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the corresponding sulfonyl chlorides. This is a reliable method for the introduction of sulfonyl chloride groups onto an aromatic ring.[3]

Experimental Protocol

Materials:

-

5-Bromo-1,3-phenylenediamine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Glacial acetic acid

-

Sulfur dioxide (SO₂) gas

-

Copper(I) chloride (CuCl)

-

Ice

Procedure:

-

Prepare a solution of 5-bromo-1,3-phenylenediamine in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the solution to 0°C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C, to form the bis-diazonium salt. The reaction is monitored for the presence of nitrous acid using starch-iodide paper.

-

In a separate flask, saturate glacial acetic acid with sulfur dioxide gas and add a catalytic amount of copper(I) chloride.[3]

-

Cool this mixture in an ice bath.

-

The freshly prepared bis-diazonium salt solution is then added slowly to the sulfur dioxide-acetic acid mixture, keeping the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred for a period at low temperature and then allowed to warm to room temperature.

-

The reaction mixture is poured onto ice water, and the precipitated 5-bromo-1,3-benzenedisulfonyl chloride is collected by filtration.

-

The crude product is washed with cold water and can be purified by recrystallization.

Caption: Workflow for the diazotization and sulfonyl chlorination steps.

PART 3: Synthesis of this compound

The final step is the reduction of the two sulfonyl chloride groups to thiol groups. A common and effective method for this transformation is the use of a reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

Experimental Protocol

Materials:

-

5-Bromo-1,3-benzenedisulfonyl chloride

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 5-bromo-1,3-benzenedisulfonyl chloride in a suitable solvent such as glacial acetic acid or ethanol.

-

Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the flask.

-

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

After completion, the reaction mixture is cooled and the product is extracted with an organic solvent like diethyl ether.

-

The combined organic extracts are washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

| Parameter | Value |

| Starting Material | 5-Bromo-1,3-benzenedisulfonyl chloride |

| Reducing System | SnCl₂ / HCl |

| Solvent | Acetic Acid or Ethanol |

| Reaction Temperature | Room Temperature to mild heating |

| Purification | Vacuum Distillation or Column Chromatography |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By starting with the commercially available 1-bromo-3,5-dinitrobenzene, this three-step process, involving reduction, diazotization/sulfonyl chlorination, and a final reduction, offers a high-yielding route to this versatile chemical intermediate. The provided protocols, with their emphasis on the rationale behind the chosen reagents and conditions, should enable researchers and professionals in drug development and materials science to confidently synthesize this valuable compound for their applications.

References

-

Chemistry & Biology Interface. A Convenient Method for the Synthesis of 5,6-Disubstituted Pyridine-3-Sulfonyl Chloride. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

An In-depth Technical Guide to 1-Bromo-3,5-dimercaptobenzene: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the landscape of chemical synthesis is ever-evolving, with novel molecules offering untapped potential in fields ranging from materials science to pharmacology. 1-Bromo-3,5-dimercaptobenzene is a trifunctional molecule that, while not extensively documented in public literature, presents significant opportunities as a versatile building block. Its unique arrangement of a reactive aryl bromide and two nucleophilic thiol groups on a central benzene ring makes it a highly attractive intermediate for the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of 1-Bromo-3,5-dimercaptobenzene, including its predicted chemical and physical properties, a proposed synthetic pathway with detailed experimental considerations, an exploration of its reactivity, and essential safety protocols. By grounding our discussion in established chemical principles and data from analogous compounds, we aim to equip researchers with the foundational knowledge required to effectively utilize this promising, yet under-explored, chemical entity.

Physicochemical Properties

| Property | Predicted Value/Information | Rationale & Comparative Insights |

| Molecular Formula | C₆H₅BrS₂ | Derived from the chemical structure. |

| Molecular Weight | 237.14 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Likely a white to off-white or pale yellow solid. | Similar halogenated and thiolated aromatic compounds are typically crystalline solids at room temperature.[1][2] |

| Melting Point | Estimated to be in the range of 50-100 °C. | The presence of two thiol groups capable of hydrogen bonding would likely result in a higher melting point than 1-bromo-3,5-dichlorobenzene (53-55 °C), but the overall prediction remains broad without experimental data.[1] |

| Boiling Point | High, with probable decomposition before boiling at atmospheric pressure. | Aromatic thiols and bromides have high boiling points; vacuum distillation would be necessary. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like DMSO, DMF, THF, and chlorinated solvents. | The non-polar benzene ring and bromine atom dominate the solubility profile, while the thiol groups may impart slight polarity.[3] |

| CAS Number | 1219501-75-3 | [4] |

Proposed Synthesis of 1-Bromo-3,5-dimercaptobenzene

A plausible synthetic route to 1-Bromo-3,5-dimercaptobenzene would involve a Sandmeyer-type reaction starting from 3,5-dibromoaniline, followed by a nucleophilic aromatic substitution with a thiolating agent. A more direct, albeit potentially lower-yielding, approach could start from 1,3,5-tribromobenzene. Here, we will detail a conceptual multi-step synthesis starting from the more readily available 3,5-dibromoaniline.

Sources

A Guide to the Spectroscopic Characterization of 5-Bromo-1,3-benzenedithiol

This technical guide provides an in-depth analysis of the spectral characteristics of 5-Bromo-1,3-benzenedithiol (CAS No. 1219501-75-3), a crucial organosulfur building block in organic synthesis, materials science, and drug development.[1] Understanding its unique spectral fingerprint across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is paramount for identity confirmation, purity assessment, and reaction monitoring. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, grounded in field-proven methodologies.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic thiol featuring a bromine atom and two thiol (-SH) groups positioned meta to each other on a benzene ring. This specific arrangement dictates the molecule's electronic properties and, consequently, its interaction with various spectroscopic probes.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₅BrS₂ | [1][2] |

| Molecular Weight | 221.13 g/mol | [1][3] |

| CAS Number | 1219501-75-3 | [3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 76.0 - 80.0 °C | [1][3] |

| Purity | >98.0% (GC) |[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its substitution pattern.

¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to be relatively simple due to molecular symmetry. The C2-proton is unique, while the C4 and C6 protons are chemically equivalent.

-

Causality: The bromine atom and two thiol groups are electron-withdrawing and donating, respectively, influencing the electron density around the aromatic protons. The bromine atom's deshielding effect and the thiol groups' weaker shielding effect will shift the aromatic protons downfield relative to benzene (7.34 ppm). The thiol protons themselves typically appear as a broad singlet, with a chemical shift that can be highly dependent on concentration and solvent.[4]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.3 - 7.5 | t (triplet) | 1H | H-4 | Coupled to H-2 and H-6 (J ≈ 1.5-2.0 Hz) |

| ~ 7.1 - 7.3 | d (doublet) | 2H | H-2, H-6 | Coupled to H-4 (J ≈ 1.5-2.0 Hz) |

| ~ 3.5 - 4.0 | s (singlet, broad) | 2H | -SH | Exchangeable proton; shift is concentration dependent |

Note: Predicted values are based on the analysis of 1,3-benzenedithiol and substituent effects.[5]

¹³C NMR Spectral Analysis

The molecule possesses four unique carbon atoms due to symmetry (C1/C3, C5, C2/C6, C4).

-

Causality: The chemical shifts are governed by the substituents. The carbons directly attached to the electron-withdrawing sulfur (C1, C3) and bromine (C5) atoms will be significantly affected. The C-Br bond will cause a notable downfield shift for C5, while the C-S bonds will also shift C1 and C3 downfield compared to unsubstituted benzene (128.5 ppm).

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~ 135 - 138 | C1, C3 | Carbons attached to thiol groups |

| ~ 130 - 133 | C4 | Aromatic CH |

| ~ 125 - 128 | C2, C6 | Aromatic CH |

| ~ 120 - 123 | C5 | Carbon attached to bromine |

Note: Predicted values are based on known substituent effects in substituted benzenes.[6]

Experimental Protocol: NMR Data Acquisition

This protocol ensures reproducible and high-quality NMR data.

-

Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[5] Chloroform-d (CDCl₃) is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[4]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Allow the sample to thermally equilibrate for several minutes.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay). Subsequently, acquire the ¹³C spectrum (e.g., 1024-2048 scans).

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Caption: Standard workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

IR Spectral Analysis

The IR spectrum of this compound will be dominated by absorptions from the S-H bond, the aromatic ring, and the C-Br bond.

-

Causality: The vibrational frequencies of bonds are determined by the bond strength and the masses of the connected atoms. The weak, low-polarity S-H bond gives rise to a characteristic sharp, weak absorption. The aromatic ring exhibits several distinct vibrations, including C-H stretching and C=C ring stretching. The heavy bromine atom results in a C-Br stretching vibration in the far-infrared (fingerprint) region.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~ 2600 - 2550 | Weak, Sharp | S-H Stretch |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~ 1250 - 1000 | Medium | In-plane C-H Bending |

| ~ 900 - 675 | Strong | Out-of-plane C-H Bending (substitution pattern) |

| ~ 700 - 500 | Medium-Strong | C-Br Stretch |

Note: Values are based on standard IR correlation tables and data for analogous compounds.[7][8]

Experimental Protocol: FTIR Data Acquisition (Thin Solid Film)

This method is ideal for solid samples and avoids interference from pelleting materials like KBr.[9]

-

Sample Preparation: Place a few milligrams of the solid sample in a small test tube or vial.

-

Dissolution: Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to fully dissolve the solid.[9][10]

-

Film Casting: Using a pipette, transfer one or two drops of the solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl).

-

Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.

-

Background Spectrum: Place the clean, empty salt plate holder into the FTIR spectrometer and run a background scan. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Spectrum: Replace the empty holder with the sample-coated plate and acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background.

-

Cleaning: Thoroughly clean the salt plate with an appropriate solvent after analysis to prevent cross-contamination.[10]

Caption: Workflow for FTIR analysis using the thin solid film method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, confirming its molecular weight and offering structural clues through fragmentation patterns.

Mass Spectral Analysis

-

Causality: The most distinctive feature in the mass spectrum of this compound will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[11] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This doublet is a definitive indicator of a single bromine atom in the molecule or fragment.

-

Ionization Choice: Electron Ionization (EI) is a suitable "hard" ionization technique for this relatively stable molecule.[12][13] It will produce a clear molecular ion and a rich fragmentation pattern useful for structural confirmation. Softer techniques like Electrospray Ionization (ESI) could also be used, which would favor the formation of protonated molecules ([M+H]⁺) with less fragmentation.[14][15]

Table 5: Predicted Key Ions in EI Mass Spectrum

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Intensity | Assignment |

|---|---|---|---|

| 220 | 222 | ~1:1 | [C₆H₅BrS₂]⁺ (Molecular Ion, M⁺) |

| 187 | 189 | ~1:1 | [M - SH]⁺ |

| 141 | - | Variable | [M - Br]⁺ |

| 108 | - | Variable | [M - Br - SH]⁺ |

Note: Predicted m/z values are based on the monoisotopic mass of the most abundant isotopes.[16]

Experimental Protocol: Mass Spectrometry Data Acquisition (EI)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer. For a solid with a defined melting point, a direct insertion probe is an effective method.

-

Ionization: The sample is volatilized in the ion source and bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a positively charged radical molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions strike a detector, generating a signal that is proportional to their abundance.

-

Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z, allowing for the identification of the molecular ion and key fragments.

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust framework for its unequivocal identification and quality control. The predicted ¹H and ¹³C NMR spectra confirm the trisubstituted aromatic core, the IR spectrum validates the presence of key S-H and C-Br functional groups, and mass spectrometry confirms the molecular weight while revealing the characteristic isotopic signature of bromine. Together, these techniques form a self-validating system, ensuring the high fidelity required by researchers, scientists, and drug development professionals who rely on this versatile chemical building block.

References

-

Supporting Information. Royal Society of Chemistry. Available from: [Link]

-

ResearchGate. Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds. Available from: [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. Available from: [Link]

-

YouTube. Preparing a sample for infrared spectroscopy. Royal Society of Chemistry. Available from: [Link]

-

MDPI. 1,2-Benzenedithiol and Toluene-3,4-dithiol Arsenic(III) Complexes—Synthesis, Structure, Spectroscopic Characterization and Toxicological Studies. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

ResearchGate. 1,2-Benzenedithiol and Toluene-3,4-dithiol Arsenic(III) Complexes—Synthesis, Structure, Spectroscopic Characterization and Toxicological Studies. Available from: [Link]

-

PubChem. 5-(Bromomethyl)benzene-1,3-diol. Available from: [Link]

-

JEOL. Ionization Methods in Organic Mass Spectrometry. Available from: [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. Available from: [Link]

-

Virginia Tech. Sample Preparation – FT-IR/ATR. Available from: [Link]

-

Drawell. Sample Preparation for FTIR Analysis. Available from: [Link]

-

Emory University. Mass Spectrometry Ionization Methods. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). Available from: [Link]

-

PubChem. 1,3-Benzenedithiol. Available from: [Link]

-

NIST. 1,3-Benzenedithiol - Mass spectrum (electron ionization). Available from: [Link]

-

Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry. Available from: [Link]

-

PubChemLite. This compound (C6H5BrS2). Available from: [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

-

ResearchGate. Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via.... Available from: [Link]

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available from: [Link]

-

ResearchGate. Synthesis, Structure and Reactivity of Organoindium 1,2‐Benzenedithiolates and 2‐Amidobenzenethiolates. Available from: [Link]

-

NIST. 1,3-Benzenediol, 4-bromo-. Available from: [Link]

-

SpectraBase. m-Benzenedithiol - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 1219501-75-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Benzenedithiol | C6H6S2 | CID 522062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-Benzenediol, 4-bromo- [webbook.nist.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. researchgate.net [researchgate.net]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. pharmafocuseurope.com [pharmafocuseurope.com]

- 14. as.uky.edu [as.uky.edu]

- 15. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]

- 16. PubChemLite - this compound (C6H5BrS2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Reactivity of Thiol Groups in 5-Bromo-1,3-benzenedithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1,3-benzenedithiol is a versatile organosulfur compound of increasing interest in medicinal chemistry, materials science, and organic synthesis. The presence of two nucleophilic thiol groups, modulated by the electronic influence of a bromine substituent, imparts a unique reactivity profile to this molecule. This technical guide provides a comprehensive analysis of the synthesis and reactivity of the thiol groups in this compound, offering insights into its chemical behavior and practical guidance for its application in research and development. We will explore the key reactions of the thiol functionalities, including oxidation, alkylation, and metal coordination, and discuss how the bromine atom influences these transformations. This document is intended to be a valuable resource for scientists seeking to leverage the unique properties of this compound in their work.

Introduction: The Unique Chemical Landscape of this compound

This compound, also known as 5-bromo-1,3-dimercaptobenzene, is an aromatic dithiol characterized by a benzene ring substituted with a bromine atom and two thiol (-SH) groups at the meta positions.[1] This specific arrangement of functional groups creates a molecule with a rich and tunable reactivity, making it a valuable building block for the synthesis of complex sulfur-containing molecules.[2] The nucleophilic nature of the thiol groups drives its participation in a wide array of chemical transformations, while the electron-withdrawing bromine atom significantly influences the acidity and reactivity of these thiols.[3]

This guide will delve into the core aspects of this compound's chemistry, providing a detailed examination of its synthesis and the characteristic reactions of its thiol groups. By understanding the interplay between the thiol functionalities and the bromine substituent, researchers can effectively harness the synthetic potential of this compound for applications ranging from the development of novel pharmaceuticals to the creation of advanced materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅BrS₂ |

| Molecular Weight | 221.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 76-80 °C[1] |

| CAS Number | 1219501-75-3[1] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several strategic routes. The most plausible methods involve the conversion of a readily available precursor, 5-bromoresorcinol (5-bromo-1,3-dihydroxybenzene), via the Newman-Kwart rearrangement, or through a Sandmeyer-type reaction from a corresponding diamine.

Synthesis via the Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful method for the synthesis of thiophenols from phenols.[4][5] This thermal or catalytically-driven intramolecular rearrangement converts an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the desired thiophenol.[4][5]

Experimental Protocol: Synthesis of this compound via Newman-Kwart Rearrangement

Step 1: Synthesis of 5-Bromoresorcinol (if not commercially available)

5-Bromoresorcinol can be prepared by the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation.[6]

-

Dissolve 2,4-dihydroxybenzoic acid in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid at a controlled temperature (e.g., 30-35°C).

-

Pour the reaction mixture into water to precipitate the 2,4-dihydroxy-5-bromobenzoic acid.

-

Collect the solid by filtration and reflux it in water to effect decarboxylation.

-

Extract the aqueous solution with a suitable organic solvent (e.g., ether), dry, and evaporate the solvent to obtain 5-bromoresorcinol.[6]

Step 2: Formation of the bis(O-aryl thiocarbamate)

-

To a solution of 5-bromoresorcinol in a suitable aprotic solvent (e.g., acetone, THF), add a base such as potassium carbonate or triethylamine.

-

Cool the mixture in an ice bath and add N,N-dimethylthiocarbamoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work up the reaction by filtering off the inorganic salts and removing the solvent under reduced pressure to obtain the crude bis(O-aryl thiocarbamate).

Step 3: The Newman-Kwart Rearrangement

-

Heat the crude bis(O-aryl thiocarbamate) at high temperatures (typically 200-300°C) in a high-boiling point solvent like diphenyl ether, or under solvent-free conditions.[5] Microwave irradiation can also be employed to facilitate the reaction at lower temperatures.[5]

-

Monitor the progress of the rearrangement by a suitable analytical technique (e.g., TLC, LC-MS).

Step 4: Hydrolysis to this compound

-

To the resulting bis(S-aryl thiocarbamate), add a solution of a strong base such as sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like ethanol.

-

Reflux the mixture until the hydrolysis is complete.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and purify by recrystallization or column chromatography.

Caption: General scheme for the oxidation of this compound.

S-Alkylation

The thiolate anions of this compound are excellent nucleophiles and readily react with alkyl halides in an S-alkylation reaction to form thioethers. This reaction typically proceeds via an Sₙ2 mechanism.

Experimental Protocol: S-Alkylation with an Alkyl Halide

-

Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate or sodium hydride, at 0°C to deprotonate the thiol groups and form the dithiolate.

-

Stir the mixture for approximately 30 minutes.

-

Add the alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt, and purify the resulting 1-bromo-3,5-bis(alkylthio)benzene by column chromatography or recrystallization.

Caption: S-Alkylation of this compound with an alkyl halide.

Metal Coordination

The thiol groups of this compound can deprotonate to form a dithiolate ligand that readily coordinates with a variety of transition metals. This property makes it a valuable precursor for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with interesting electronic and catalytic properties.

Experimental Protocol: Synthesis of a Transition Metal Complex

-

In an inert atmosphere (e.g., under nitrogen or argon), dissolve this compound in a suitable solvent (e.g., ethanol, THF).

-

Add a base, such as triethylamine or sodium methoxide, to deprotonate the thiol groups.

-

In a separate flask, dissolve a salt of the desired transition metal (e.g., NiCl₂, Cu(OAc)₂, Pd(OAc)₂) in a compatible solvent.

-

Slowly add the metal salt solution to the dithiolate solution with stirring.

-

The reaction mixture may be stirred at room temperature or heated to reflux to facilitate complex formation.

-

The resulting metal complex may precipitate from the solution upon formation or after cooling.

-

Collect the solid product by filtration, wash with a suitable solvent to remove any unreacted starting materials, and dry under vacuum.

The Influence of the Bromine Substituent on Reactivity

The bromine atom at the 5-position of the benzene ring plays a crucial role in modulating the reactivity of the thiol groups. As an electron-withdrawing group, it exerts a negative inductive effect (-I) on the aromatic ring. This has several important consequences:

-

Increased Acidity: The electron-withdrawing nature of the bromine atom stabilizes the negative charge of the thiolate anions formed upon deprotonation. This results in a lower pKa for the thiol groups compared to unsubstituted 1,3-benzenedithiol, making it easier to form the more nucleophilic thiolate species under milder basic conditions. [7]* Modulated Nucleophilicity: While the formation of the thiolate is facilitated, the electron-withdrawing effect of the bromine can slightly decrease the inherent nucleophilicity of the sulfur atoms. However, in most practical applications, the increased concentration of the highly reactive thiolate at a given pH often outweighs this subtle electronic effect, leading to enhanced overall reactivity in nucleophilic reactions.

-

Potential for Further Functionalization: The bromine atom itself can serve as a handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of additional functional groups onto the aromatic ring, further expanding the molecular diversity that can be achieved from this building block.

Conclusion

This compound is a highly versatile and reactive molecule with significant potential in various fields of chemical research and development. Its two thiol groups, activated by the presence of an electron-withdrawing bromine atom, provide a platform for a wide range of chemical transformations. This guide has provided a comprehensive overview of the synthesis of this compound and the key reactivity patterns of its thiol functionalities, including oxidation, alkylation, and metal coordination. By understanding the principles outlined herein and utilizing the provided experimental protocols as a foundation, researchers can effectively employ this compound as a strategic building block for the construction of novel and complex molecular architectures with tailored properties and functions.

References

- Newman, M. S.; Kwart, H. The Newman-Kwart Rearrangement. Chemical Reviews, 1969, 69 (2), 231-259. [URL: https://pubs.acs.org/doi/abs/10.1021/cr60258a004]

- Zard, S. Z. The Newman-Kwart Rearrangement. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; Wiley, 2011; pp 315-326. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9781118092828]

- MySkinRecipes. This compound. [URL: not available]

- Santa Cruz Biotechnology. This compound. [URL: not available]

- Tokyo Chemical Industry Co., Ltd. This compound. [URL: https://www.tcichemicals.com/JP/ja/p/B3731]

- Sandmeyer, T. Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 1884, 17 (2), 1633-1635. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cber.18840170219]

- Hodgson, H. H. The Sandmeyer Reaction. Chemical Reviews, 1947, 40 (2), 251-277. [URL: https://pubs.acs.org/doi/abs/10.1021/cr60126a003]

- Royal Society of Chemistry. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. New Journal of Chemistry, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/nj/d3nj02487a]

- Wikipedia. 4-Bromothiophenol. [URL: https://en.wikipedia.org/wiki/4-Bromothiophenol]

- Organic Syntheses. Resorcinol, 4-bromo-. Organic Syntheses, 1925, 5, 20. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0112]

- Tokyo Chemical Industry Co., Ltd. 5-Bromoresorcinol. [URL: https://www.tcichemicals.com/US/en/p/B3731]

- Tokyo Chemical Industry Co., Ltd. (APAC). 5-Bromoresorcinol. [URL: https://www.tcichemicals.com/APAC/en/p/B3731]

- Early Transition Metals.

- National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7048220/]

- ACS Publications. Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship, and Parallels to Photoredox Catalysis. The Journal of Organic Chemistry, 2020. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c00713]

- ACS Publications. Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A, 2014. [URL: https://pubs.acs.org/doi/10.1021/jp505528w]

- Pittelkow, M. Conversion of Phenols into Selenophenols: Seleno Newman–Kwart Rearrangement. Angewandte Chemie International Edition, 2013. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201304721]

- ACS Publications. Ab Initio Calculations of Absolute pKa Values in Aqueous Solution II. Aliphatic Alcohols, Thiols, and Halogenated Carboxylic Acids. The Journal of Physical Chemistry A, 1999. [URL: https://pubs.acs.org/doi/abs/10.1021/jp9841396]

- Macmillan Group - Princeton University. A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. 2021. [URL: https://macmillan.princeton.edu/wp-content/uploads/Mast-et-al-Chem-2021.pdf]

- National Center for Biotechnology Information. Synthesis and Characterization of Late Transition Metal Complexes of Mono-Acetate Pendant Armed Ethylene Cross-Bridged Tetraazamacrocycles with Promise as Oxidation Catalysts for Dye Bleaching. PMC, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8299446/]

- National Center for Biotechnology Information. Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type. PMC, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9346083/]

- Tokyo Chemical Industry Co., Ltd. (APAC). 5-Bromoresorcinol. [URL: https://www.tcichemicals.com/APAC/en/p/B3731]

- ACS Publications. Nano-Raman and Nano-Infrared Imaging of Dimerization of 4-Bromothiophenol on 2D Molybdenum Disulfide and Molybdenum Disulfide@Gold Hybrids. The Journal of Physical Chemistry C, 2022. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcc.2c03567]

- ACS Publications. Oxidation of Thiols with IBX or DMP: One-Pot Access to Thiosulfonates or 2-Iodobenzoates and Applications in Functional Group Transformations. Organic Letters, 2023. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c02347]

- Pearson+. Using an alkyl halide and a thiol as starting materials, how would... [URL: not available]

- OAKTrust. Computational Investigations of the Electronic Structure and Properties of Bimetallic Biomimetic Complexes. 2019. [URL: https://oaktrust.library.tamu.edu/handle/1969.1/187973]

- Tokyo Chemical Industry Co., Ltd. (APAC). This compound. [URL: https://www.tcichemicals.com/APAC/en/p/B2655]

- Journal of Materials and Environmental Science. Alkylation of Thiols in Green Mediums. 2015. [URL: https://www.jmaterenvironsci.com/Journal/vol6-5/185-JMES-2015-Kazemi.pdf]

- National Center for Biotechnology Information. In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. PMC, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9097561/]

- Datapdf.com. THE SAYDIMEYER REACTION. [URL: not available]

- Semantic Scholar. Benign and efficient preparation of thioethers by solvent-free S-alkylation of thiols with alkyl halides catalyzed by potassium fluoride on alumina. 2016. [URL: https://www.semanticscholar.org/paper/Benign-and-efficient-preparation-of-thioethers-by-S-Moghaddam-Mohammadi/5f69f8c6b412b1a1a1f0a2d5f1e1a5f6e8c7a6d9]

- National Center for Biotechnology Information. Comprehensive study on structural, electronic, optical, elastic, and transport properties of natural mercury sulphohalides via DFT computation. NIH, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11314948/]

- National Center for Biotechnology Information. Potassium ethylxanthate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Royal Society of Chemistry. The reaction of triphenylmethyl bromide with potassium O-ethyl dithiocarbonate (potassium xanthate) in benzene and cumene. A note of caution on the application of the radical trap dicyclohexylphosphine as a probe for electron-transfer-initiated reactions of triphenylmethyl halides. Journal of the Chemical Society, Perkin Transactions 2, 1997. [URL: https://pubs.rsc.org/en/content/articlelanding/1997/p2/a067820h]

- ResearchGate. Quantification of oxidative posttranslational modifications of cysteine thiols of p21ras associated with redox modulation of activity using isotope-coded affinity tags and mass spectrometry. 2010. [URL: https://www.researchgate.net/publication/47631313_Quantification_of_oxidative_posttranslational_modifications_of_cysteine_thiols_of_p21ras_associated_with_redox_modulation_of_activity_using_isotope-coded_affinity_tags_and_mass_spectrometry]

- ResearchGate. Regioselective C‐Alkylation of Alkyl 4‐Hydroxy‐2‐methylthiophene‐3‐carboxylates with α‐Halo Ketones. 2004. [URL: https://www.researchgate.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 5. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]

Electron-withdrawing effects of bromine in 5-Bromo-1,3-benzenedithiol

An In-Depth Technical Guide to the Electron-Withdrawing Effects of Bromine in 5-Bromo-1,3-benzenedithiol

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as conductive polymers and metal-organic frameworks (MOFs).[1] The presence of a bromine atom on the aromatic ring significantly modulates the molecule's electronic properties and reactivity. This technical guide provides an in-depth analysis of the electron-withdrawing effects of the bromine substituent in this compound, focusing on its influence on the acidity of the thiol groups, its reactivity in nucleophilic substitution reactions, and its overall chemical behavior. This document synthesizes theoretical principles with practical insights to offer a comprehensive resource for professionals in chemical research and development.

Introduction: The Role of Substituent Effects in Aromatic Chemistry

The reactivity and properties of a substituted benzene derivative are intrinsically linked to the electronic nature of its substituents. These substituents can be broadly classified as either electron-donating or electron-withdrawing, exerting their influence through a combination of inductive and resonance effects. The Hammett equation provides a quantitative framework for understanding these substituent effects on reaction rates and equilibrium constants of aromatic compounds.[2][3]

Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms and the distance from the reaction center.

Resonance Effects: These are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of electrons.

Halogens, such as bromine, are a classic example of substituents that exhibit a dual nature: they are inductively electron-withdrawing due to their high electronegativity, and they are capable of resonance electron donation through their lone pairs. In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to an overall electron-withdrawing character.

This guide will specifically explore how the bromo substituent at the 5-position of 1,3-benzenedithiol impacts its chemical and physical properties, with a focus on the implications for its use in synthesis and materials science.

The Electron-Withdrawing Nature of Bromine in the Meta Position

In this compound, the bromine atom is positioned meta to both thiol groups. This specific arrangement is crucial in determining the electronic influence on the functional groups.

Inductive and Resonance Effects of Bromine

The primary mechanism by which the bromine atom in this compound exerts its electron-withdrawing effect is through induction. The high electronegativity of bromine pulls electron density away from the aromatic ring through the carbon-bromine sigma bond. This effect is felt throughout the ring, including at the carbon atoms bonded to the thiol groups.

While bromine does possess lone pairs that can participate in resonance, the resonance effect from a meta-substituent does not directly delocalize charge onto the functional groups. The resonance structures show that the electron-donating effect of bromine is primarily directed to the ortho and para positions. Therefore, in the meta-position, the inductive effect is the dominant electronic influence on the thiol groups.

Caption: Inductive withdrawal and resonance donation of bromine.

Impact on the Acidity of Thiol Groups

The electron-withdrawing nature of the bromine atom has a direct and predictable effect on the acidity of the thiol (-SH) groups. Acidity is determined by the stability of the conjugate base (the thiolate, -S⁻).

By withdrawing electron density from the aromatic ring, the bromine atom helps to stabilize the negative charge of the thiolate anion through the inductive effect. This stabilization makes the deprotonation of the thiol group more favorable, resulting in a lower pKa value compared to the unsubstituted 1,3-benzenedithiol.

Table 1: Predicted and Known pKa Values of Related Compounds

| Compound | Substituent | Predicted/Known pKa |

| 1,3-Benzenedithiol | None | ~7-8 (estimated) |

| This compound | 5-Bromo | < 7-8 (predicted) |

| Benzoic Acid | None | 4.20 |

| m-Bromobenzoic Acid | 3-Bromo | 3.81 |

| 5-Bromo-1,3-benzenediol | 5-Bromo | 8.49 (predicted)[4][5] |

The increased acidity of the thiol groups in this compound has important implications for its use in synthesis. For example, it can be deprotonated under milder basic conditions, which can be advantageous in reactions involving base-sensitive substrates.

Influence on Reactivity and Synthetic Applications

The electronic modifications introduced by the bromine atom influence the reactivity of this compound in several key ways.

Nucleophilicity of the Thiolate

While the bromine atom increases the acidity of the thiol, it consequently decreases the nucleophilicity of the resulting thiolate anion. The electron-withdrawing effect that stabilizes the negative charge also makes that charge less available for donation to an electrophile. This is a crucial consideration when designing reactions where the thiolate is intended to act as a nucleophile. Reaction conditions may need to be adjusted, for example, by using a more reactive electrophile or a higher reaction temperature, to compensate for the reduced nucleophilicity.

Use in Metal-Organic Frameworks (MOFs) and Coordination Chemistry